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molecular formula C7H14O4 B8640848 Methyl 3-methoxy-2-(methoxymethyl)propanoate CAS No. 89795-16-4

Methyl 3-methoxy-2-(methoxymethyl)propanoate

Cat. No. B8640848
M. Wt: 162.18 g/mol
InChI Key: BDEBNNDWGDNTMP-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

Sodium methoxide (1.21 g) was added to a solution of 2-(bromomethyl)acrylic acid methyl ester (1.0 mL) in methanol (10 mL), and the mixture was heated under reflux for 26 hours. The reaction mixture was cooled, and was diluted with diethyl ether. The precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate hexane=1:4), to thereby give the title compound (726 mg).
Name
Sodium methoxide
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH3:4][O:5][C:6](=[O:11])[C:7]([CH2:9]Br)=[CH2:8].[CH3:12][OH:13]>C(OCC)C>[CH3:4][O:5][C:6](=[O:11])[CH:7]([CH2:9][O:13][CH3:12])[CH2:8][O:2][CH3:1] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
1.21 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
COC(C(=C)CBr)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate hexane=1:4)

Outcomes

Product
Name
Type
product
Smiles
COC(C(COC)COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 726 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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